Cas no 675149-83-4 (2-tert-Butyl-4-chloromethyl-thiazole)

2-tert-Butyl-4-chloromethyl-thiazole is a specialized heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the 2-position and a chloromethyl group at the 4-position. This structure imparts reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The chloromethyl group offers a versatile handle for further functionalization, enabling the introduction of diverse moieties. Its tert-butyl substituent enhances steric and electronic properties, influencing reactivity and stability. The compound is typically used in the development of agrochemicals, bioactive molecules, and fine chemicals, where precise structural control is critical. Proper handling is advised due to its reactive chloromethyl functionality.
2-tert-Butyl-4-chloromethyl-thiazole structure
675149-83-4 structure
Product Name:2-tert-Butyl-4-chloromethyl-thiazole
CAS No:675149-83-4
MF:C8H12ClNS
MW:189.70557975769
CID:1717466
PubChem ID:16494971
Update Time:2025-05-26

2-tert-Butyl-4-chloromethyl-thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 4-(chloromethyl)-2-(1,1-dimethylethyl)-
    • 2-(t-butyl)-4-(chloromethyl)thiazole
    • AKOS000320892
    • AT15302
    • MFCD09693922
    • SCHEMBL3760695
    • 675149-83-4
    • 2-tert-butyl-4-(chloromethyl)-1,3-thiazole
    • 2-(tert-Butyl)-4-(chloromethyl)thiazole
    • EN300-37233
    • STL302015
    • GQFSKUWJLINAJD-UHFFFAOYSA-N
    • 2-tert-Butyl-4-chloromethyl-thiazole
    • 2-tert-butyl-4-chloromethyl-1,3-thiazole
    • MDL: MFCD09693922
    • Inchi: 1S/C8H12ClNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3
    • InChI Key: GQFSKUWJLINAJD-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 189.03806
  • Monoisotopic Mass: 189.0378983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

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Additional information on 2-tert-Butyl-4-chloromethyl-thiazole

Introduction to 2-tert-Butyl-4-chloromethyl-thiazole (CAS No. 675149-83-4)

2-tert-Butyl-4-chloromethyl-thiazole, identified by its Chemical Abstracts Service (CAS) number 675149-83-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and industrial applications. The structural features of 2-tert-butyl-4-chloromethyl-thiazole, including the presence of a tert-butyl group and a chloromethyl substituent, contribute to its unique chemical properties and potential utility in synthetic chemistry.

The thiazole core of this compound is a sulfur-containing heterocycle that is widely recognized for its role in medicinal chemistry. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of a chloromethyl group at the 4-position of the thiazole ring enhances the electrophilicity of the molecule, making it a valuable intermediate in the synthesis of more complex pharmacophores. Additionally, the tert-butyl group at the 2-position provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical transformations.

In recent years, there has been a growing interest in developing novel thiazole derivatives as potential therapeutic agents. One notable area of research involves the exploration of thiazole-based compounds as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Several studies have demonstrated that 2-tert-butyl-4-chloromethyl-thiazole exhibits inhibitory activity against certain kinases, making it a promising candidate for further investigation.

Moreover, the agrochemical industry has also recognized the potential of thiazole derivatives due to their efficacy as pesticides and herbicides. The structural motifs present in 2-tert-butyl-4-chloromethyl-thiazole make it a suitable candidate for designing compounds that can interact with biological targets in pests and weeds. Research has shown that derivatives of this compound can disrupt essential metabolic pathways in plants and insects, leading to their control without adverse effects on non-target organisms.

The synthesis of 2-tert-butyl-4-chloromethyl-thiazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of tert-butyl halides with thiourea or thiocarbamates followed by chlorination. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic strategies, which are increasingly preferred in industrial applications. The use of transition metal catalysts has particularly improved the selectivity and yield of key reaction steps.

The chemical properties of 2-tert-butyl-4-chloromethyl-thiazole make it a versatile building block for drug discovery and material science applications. Its reactivity allows for further functionalization through nucleophilic substitution reactions, cross-coupling reactions, and other organic transformations. This flexibility has led to the development of numerous derivatives with tailored biological activities. For instance, modifications at the chloromethyl group can introduce new pharmacophores or improve solubility characteristics, enhancing drug-like properties.

In terms of pharmacological activity, preliminary studies on 2-tert-butyl-4-chloromethyl-thiazole have revealed interesting interactions with biological targets. The compound has shown promise as an antiviral agent due to its ability to inhibit viral protease enzymes. Additionally, its structural similarity to known bioactive molecules suggests potential applications in treating neurological disorders by modulating neurotransmitter systems. These findings underscore the importance of exploring thiazole derivatives as lead compounds for drug development.

The spectroscopic and analytical characterization of 2-tert-butyl-4-chloromethyl-thiazole is essential for understanding its structure-property relationships. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and conformational dynamics. These data are critical for guiding further synthetic modifications and for understanding how structural changes influence biological activity.

Industrial-scale production of 2-tert-butyl-4-chloromethyl-thiazole requires robust process optimization to ensure cost-effectiveness and scalability. Challenges such as regioselectivity control during synthesis and purification methods must be addressed to meet pharmaceutical-grade standards. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis due to its efficiency and reduced solvent usage compared to traditional batch processes.

The environmental impact of producing and using 2-tert-butyl-4-chloromethyl-thiazole is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Biocatalysis, where enzymes are used as catalysts instead of chemical reagents, offers a sustainable alternative for certain reaction steps. Such innovations align with global efforts to promote sustainable chemistry practices.

In conclusion, 2-tert-butyl-4-chloromethyl-thiazole (CAS No. 675149-83-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications in drug discovery, material science, and industrial chemistry. Ongoing research continues to uncover new ways to utilize this compound effectively while adhering to principles of sustainability and environmental responsibility.

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